molecular formula C10H18O4S B14468157 Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate CAS No. 66319-17-3

Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate

Cat. No.: B14468157
CAS No.: 66319-17-3
M. Wt: 234.31 g/mol
InChI Key: KYRYYYWGMISVHO-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate typically involves esterification reactions. One common method is the reaction between ethyl butanoate and 3-methoxy-3-oxopropylthiol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reactants and catalysts is crucial to ensure the quality of the final product. Additionally, purification steps such as distillation and recrystallization are employed to isolate the compound from any by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form alcohols.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Hydrolysis: Butanoic acid and 3-methoxy-3-oxopropylthiol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted butanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(3-methoxy-3-oxopropyl)s

Properties

CAS No.

66319-17-3

Molecular Formula

C10H18O4S

Molecular Weight

234.31 g/mol

IUPAC Name

ethyl 2-(3-methoxy-3-oxopropyl)sulfanylbutanoate

InChI

InChI=1S/C10H18O4S/c1-4-8(10(12)14-5-2)15-7-6-9(11)13-3/h8H,4-7H2,1-3H3

InChI Key

KYRYYYWGMISVHO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)SCCC(=O)OC

Origin of Product

United States

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